Methyl 5-iodo-1H-indazole-3-carboxylate

Übersicht

Beschreibung

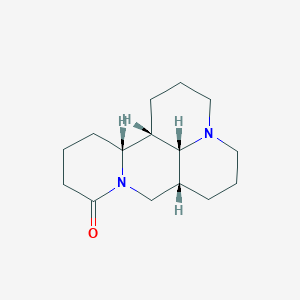

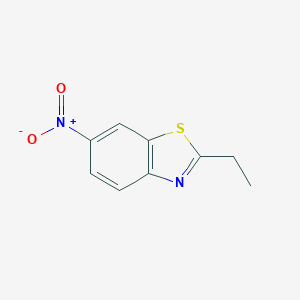

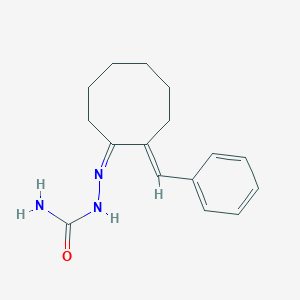

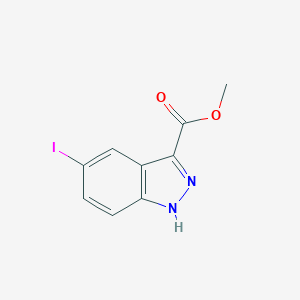

Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the intramolecular aliphatic diazonium coupling of o-aminophenylacetic acid to form the methyl ester of 1H-indazole-3-carboxylic acid, as described in the formation of 3-Methylcarboxy-1H-indazole . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, leading to compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal x-ray diffraction. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the presence of intermolecular interactions that may influence the compound's properties .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including acetylation, heterocyclization, and nucleophilic substitution. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, leads to the formation of acetylated products with specific regioselectivity . Heterocyclization reactions are employed to synthesize novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid . Nucleophilic substitution reactions are also used to modify the indazole core, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These techniques provide insights into the purity, structural, and conformational characteristics of the compounds. For example, the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were thoroughly characterized to understand their spectroscopic and structural features .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

-

Synthetic Chemistry

-

Pharmacology

-

HIV Research

-

Neuroscience

-

Diabetes Research

-

Respiratory Disease Treatment

-

Catalyst and Solvent-free Conditions

-

High Blood Pressure and Mental Disorders Treatment

-

Anti-hypertensive Drug

-

Cancer Treatment

-

Cell Growth Inhibition

-

Regiocontrolled Synthesis of Substituted Imidazoles

-

Transition Metal Catalyzed Reactions

-

Antitumor Activities

-

Antiplatelet, Antiproliferative, Anti-tubercular, Antimalarial, Antimicrobial, Antiviral, and Anti-inflammatory Activities

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-1H-indazole-3-carboxylate | |

CAS RN |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.